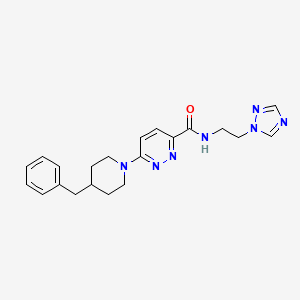

![molecular formula C13H8BrNS2 B2878552 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole CAS No. 338401-69-7](/img/structure/B2878552.png)

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole” is a chemical compound with the molecular formula C13H8BrNS2 . It is not intended for human or veterinary use and is used for research purposes only.

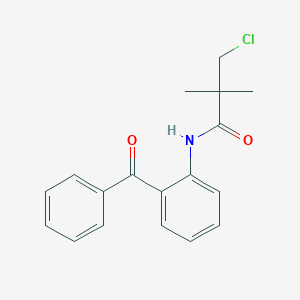

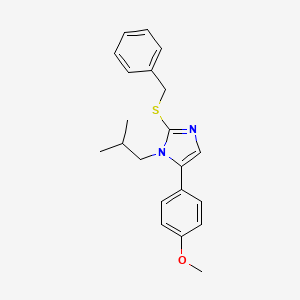

Molecular Structure Analysis

The molecular structure of “2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole” can be found in various databases . The compound has a molecular weight of 322.24.Scientific Research Applications

Organic Electronics

The electron-rich nature of the thiophene and benzothiazole units makes this compound a candidate for donor-acceptor type organic polymers . These polymers are crucial in the development of organic electronics, which include organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The compound’s ability to donate electrons can be harnessed to create materials with desirable charge transport properties.

Photovoltaic Cells

In the realm of solar energy, the compound’s structure is beneficial for creating components of photovoltaic cells . Its potential as an electron donor can be utilized in the active layers of solar cells to improve their efficiency and stability. The bromine atom also provides a site for further functionalization, which can be used to fine-tune the material’s properties for better solar light absorption and conversion.

Medicinal Chemistry

Thiophene and benzothiazole derivatives are known for their biological activity, and this compound may serve as a precursor or an intermediate in the synthesis of molecules with potential medicinal properties . It could be involved in the creation of new drugs or therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

OLEDs

The compound’s structure is conducive to the development of materials for OLEDs . Its conjugated system and the presence of heteroatoms make it a good candidate for emitting or transporting layers in OLED devices. The bromine atom allows for further chemical modifications to optimize the material for light emission.

Sensors

The electronic properties of the compound suggest its use in the development of sensors . Sensors based on thiophene and benzothiazole derivatives can be sensitive to various stimuli, including chemical and biological analytes. This compound could contribute to the sensitivity and selectivity of such sensors.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a promising type of solar cell where the compound could be used as a component of the dye . The thiophene and benzothiazole units can form part of the conjugated system that absorbs light, and the bromine can be used to attach the molecule to the surface of a semiconductor, which is a critical step in the DSSC assembly.

Mechanism of Action

Target of Action

This compound is a derivative of thiophene, which is often used in organic synthesis and material chemistry .

Mode of Action

It is known that thiophene derivatives can participate in various chemical reactions, such as nucleophilic substitution reactions, coupling reactions, and cyclization reactions, thereby introducing different functional groups and conformations .

Biochemical Pathways

Thiophene derivatives are widely used in the synthesis of drug molecules and luminescent materials . They can introduce specific substituents, alter the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .

Pharmacokinetics

The solubility of the compound in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

Given its potential use in the synthesis of luminescent materials , it may have effects on cellular processes related to light emission.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat.

properties

IUPAC Name |

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS2/c14-12-7-5-9(16-12)6-8-13-15-10-3-1-2-4-11(10)17-13/h1-8H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLCYSGZXOIFTF-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)

![2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2878470.png)

![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)